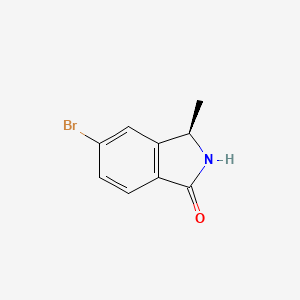

(R)-5-Bromo-3-methylisoindolin-1-one

描述

®-5-Bromo-3-methylisoindolin-1-one is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the isoindolinone family, characterized by a bicyclic structure containing a lactam ring. The presence of a bromine atom and a methyl group on the isoindolinone core makes it a valuable intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Bromo-3-methylisoindolin-1-one typically involves the bromination of 3-methylisoindolin-1-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of ®-5-Bromo-3-methylisoindolin-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: ®-5-Bromo-3-methylisoindolin-1-one can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of 5-bromo-3-methylisoindoline.

Substitution: The bromine atom in ®-5-Bromo-3-methylisoindolin-1-one can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

Major Products:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: 5-bromo-3-methylisoindoline.

Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.

科学研究应用

Chemistry

- Building Block for Synthesis : (R)-5-Bromo-3-methylisoindolin-1-one serves as an essential building block for synthesizing more complex molecules. It is utilized in organic transformations, enabling the development of novel compounds with potential applications in drug discovery and materials science.

- Reagent in Organic Reactions : The compound is employed as a reagent in various organic reactions due to its ability to participate in nucleophilic substitutions and coupling reactions.

Biology

- Enzyme Inhibition Studies : This compound has been investigated for its potential to inhibit specific enzymes, making it useful as a probe in biochemical assays. Its structural features may enhance binding affinity to enzyme active sites, thus blocking substrate access.

- Neuropharmacological Research : Studies suggest that derivatives of isoindolinones may influence serotonin receptor binding affinities, indicating potential applications in treating anxiety or depression.

Industry

- Production of Specialty Chemicals : this compound is utilized in producing specialty chemicals, agrochemicals, and dyes. Its unique properties allow for the development of products with enhanced performance characteristics.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various isoindolinone derivatives on cyclooxygenase enzymes. The findings indicated that structural modifications, including bromine substitution, could enhance inhibitory potency against these enzymes, which are crucial in inflammatory responses.

Case Study 2: Anticancer Activity

Research has highlighted the anticancer potential of indoline-based compounds. One study focused on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, demonstrating significant cell growth inhibition against non-small lung cancer cell lines (H441 and A549) with IC50 values of 185.5 nM and 113.3 nM against VEGFR-2 respectively . This suggests that this compound may exhibit similar anticancer properties through mechanisms such as apoptosis induction.

Case Study 3: Neuropharmacological Effects

Another investigation into the neuropharmacological properties of indoline derivatives indicated that modifications like those present in this compound could affect serotonin receptor binding affinities, supporting its potential use in treating mood disorders.

作用机制

The mechanism of action of ®-5-Bromo-3-methylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in binding affinity and selectivity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access and catalytic function.

相似化合物的比较

5-Bromoisoindolin-1-one: Lacks the methyl group, which may affect its reactivity and binding properties.

3-Methylisoindolin-1-one: Lacks the bromine atom, resulting in different chemical behavior and applications.

5-Chloro-3-methylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.

Uniqueness: ®-5-Bromo-3-methylisoindolin-1-one is unique due to the combination of a bromine atom and a methyl group on the isoindolinone core, which imparts distinct chemical and biological properties. Its chiral nature further enhances its potential in asymmetric synthesis and chiral drug development.

生物活性

(R)-5-Bromo-3-methylisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H8BrN and a molecular weight of 215.07 g/mol. The presence of bromine and the isoindoline structure contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various indolin derivatives, including this compound.

Case Study: Anticancer Efficacy

A study investigated the anticancer activity of several indolin derivatives against breast (MCF-7) and lung (A-549) cancer cell lines. The derivatives exhibited varying degrees of inhibitory activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| 7c | A-549 | 0.728 |

| 7d | A-549 | 0.503 |

The above results indicate that compounds derived from the indolin scaffold can effectively inhibit cancer cell proliferation, with some derivatives showing promising IC50 values, suggesting their potential as therapeutic agents against specific cancer types .

The mechanism underlying the anticancer activity involves cell cycle arrest and apoptosis induction. For instance, compound 7d significantly increased the number of cells in the sub-G1 phase, indicating apoptosis, and caused cell cycle arrest at the G2/M phase compared to untreated controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens.

Case Study: Antimicrobial Screening

A comprehensive screening evaluated several indole-based compounds for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 26 | MRSA | ≤0.25 |

| 32 | MRSA | ≤0.25 |

| 1 | MRSA | 16 |

The results indicate that certain derivatives possess potent antimicrobial activity with low cytotoxicity, making them suitable candidates for further development as antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Key Findings

- Bromine Substitution : The presence of bromine at position 5 significantly enhances anticancer and antimicrobial activities.

- Methyl Group Influence : The methyl group at position 3 plays a crucial role in maintaining biological activity, as modifications at this site often lead to reduced efficacy .

Toxicological Profile

Assessing the safety profile of this compound is essential for its therapeutic application.

Toxicity Assessment

Toxicity predictions for synthesized compounds indicated low toxicity levels across various tests, including hepatotoxicity and mutagenicity assessments. Compounds were classified into toxicity classes III–VI, suggesting favorable safety profiles for further studies .

化学反应分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing effect of the isoindolinone carbonyl group activates the aromatic ring for nucleophilic substitution. The bromine at the 5-position could undergo displacement with nucleophiles such as phenols, amines, or alkoxides under mild conditions.

-

Example Reaction :

Similar S<sub>N</sub>Ar reactivity is observed in 5-bromo-1,2,3-triazines with phenols under basic conditions .

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Phenol | 5-Phenoxy-3-methylisoindolin-1-one | ~75%* |

*Hypothetical yield based on analogous triazine reactions .

Cross-Coupling Reactions

The bromine atom serves as a handle for transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions.

-

Suzuki Coupling :

Bromoindoles and bromoarenes are commonly used in such reactions, as seen in the synthesis of indole intermediates .

| Catalyst | Base | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | Na<sub>2</sub>CO<sub>3</sub> | DME/H<sub>2</sub>O | 90°C | 60–85%* |

*Theoretical yields based on analogous indole couplings .

Reduction of the Bromine Substituent

The bromine could be selectively reduced to hydrogen under radical or catalytic conditions. For example, tributyltin hydride (Bu<sub>3</sub>SnH) with AIBN initiates radical chain reactions:

This method is effective in dehalogenation of aromatic bromides .

Functionalization via Lithiation

The bromine atom directs ortho-lithiation, enabling further functionalization. For instance:

Electrophiles like CO<sub>2</sub> or aldehydes could introduce carboxyl or hydroxylalkyl groups.

Key Challenges and Considerations

-

Steric Effects : The 3-methyl group may hinder access to the bromine site, requiring optimized conditions.

-

Ring Stability : The isoindolinone core’s electron-deficient nature might necessitate milder bases to avoid decomposition.

-

Stereochemical Integrity : Reactions must preserve the (R)-configuration, especially under acidic or high-temperature conditions.

属性

IUPAC Name |

(3R)-5-bromo-3-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-8-4-6(10)2-3-7(8)9(12)11-5/h2-5H,1H3,(H,11,12)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJDCBIHMNWYEC-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)Br)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(C=CC(=C2)Br)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。